ethyl 4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a piperazine ring, which is a common motif in medicinal chemistry.
Preparation Methods
The synthesis of ethyl 4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials
Introduction of Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the intermediate formed in the previous step.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Chemical Reactions Analysis
Ethyl 4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
Ethyl 4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused heterocyclic core and exhibit comparable biological activities.
Indole Derivatives: Indole derivatives also possess a fused ring system and are known for their diverse biological activities.
Imidazole Derivatives: Imidazole-containing compounds have a similar nitrogen-based heterocyclic structure and are widely studied for their therapeutic potential.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct biological and chemical properties .
Properties
Molecular Formula |
C26H27N5O2 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
ethyl 4-[7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C26H27N5O2/c1-3-33-26(32)30-14-12-29(13-15-30)24-23-22(20-9-5-4-6-10-20)17-31(25(23)28-18-27-24)21-11-7-8-19(2)16-21/h4-11,16-18H,3,12-15H2,1-2H3 |
InChI Key |
ZAMSRJZALUUYQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=CC(=C4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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